Product packaging for 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1)(Cat. No.:CAS No. 6456-44-6)

1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1)

Cat. No.: B017395
CAS No.: 6456-44-6
M. Wt: 264.06 g/mol
InChI Key: IWEIZMCTGMHCRE-UHFFFAOYSA-N
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Description

3-Carbamoyl-1-methylpyridinium iodide , also known as 1-methylnicotinamide iodide, is a quaternary salt of nicotinamide (Vitamin B3) with the molecular formula C7H9IN2O and a molecular weight of 264.06 g/mol. This compound is a white to off-white solid with a melting point of 189-191 °C and a purity of ≥98%, confirmed by NMR, HPLC, and IR spectroscopy. Chemical Synthesis and Research Value: This compound serves as a key precursor and intermediate in organic and medicinal chemistry. It is synthesized via the quaternization of nicotinamide, a process significantly enhanced by microwave irradiation, which can improve yields and reduce reaction times from hours to minutes compared to conventional methods. The presence of the electron-withdrawing carbamoyl group at the 3-position of the pyridinium ring influences the electron density and properties of the molecule, making it a versatile building block. Key Research Applications: • Coordination Chemistry & Material Science: The compound acts as an organic cation in the formation of halometallate salts with metals like cadmium and mercury, which are of interest for constructing coordination polymers and studying crystal structures governed by amide hydrogen bonding. • Pharmaceutical & Bioactive Molecule Synthesis: It is a fundamental scaffold for creating novel derivatives with investigated biological activities, including potential antifungal, antimicrobial, and cytotoxic properties. • Green Chemistry & Method Development: Its use in amidation reactions and as a model compound for optimizing sustainable synthetic protocols, such as microwave-assisted chemistry, is a valuable application. • Biomimetic & Biochemical Studies: Given its structural relation to nicotinamide adenine dinucleotide (NAD+), it is relevant for probing biochemical pathways and interactions. Handling and Storage: Store at room temperature in a cool, dry place. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9IN2O B017395 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1) CAS No. 6456-44-6

Properties

CAS No.

6456-44-6

Molecular Formula

C7H9IN2O

Molecular Weight

264.06 g/mol

IUPAC Name

1-methylpyridin-1-ium-3-carboximidate;hydroiodide

InChI

InChI=1S/C7H8N2O.HI/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H

InChI Key

IWEIZMCTGMHCRE-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)N.[I-]

Other CAS No.

6456-44-6

Related CAS

3106-60-3 (Parent)

Synonyms

3-(Aminocarbonyl)-1-methylpyridinium Iodide;  3-Carbamoyl-1-methylpyridinium Iodide;  Nicotinamide Methiodide;  _x000B_

Origin of Product

United States

Synthetic Methodologies and Reaction Kinetics of 3 Carbamoyl 1 Methylpyridinium Iodide

Conventional Synthesis Protocols

The traditional and most established method for synthesizing 3-Carbamoyl-1-methylpyridinium iodide involves the direct quaternization of nicotinamide (B372718).

The core of the conventional synthesis is the quaternization reaction between nicotinamide and methyl iodide. nih.gov This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction. The nitrogen atom of the pyridine (B92270) ring in nicotinamide acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. This results in the formation of a new carbon-nitrogen bond, yielding the positively charged 1-methylpyridinium cation, with iodide serving as the counter-ion. nih.gov

The reaction proceeds by dissolving nicotinamide in a suitable solvent, followed by the addition of methyl iodide. The mixture is typically stirred for an extended period to allow the reaction to reach completion. nih.gov

Optimization of conventional synthesis focuses on maximizing yield and purity by adjusting parameters such as solvent, temperature, and reaction time. In a typical protocol, nicotinamide and methyl iodide are dissolved in absolute ethanol (B145695). nih.gov The reaction mixture is then left to react, often for approximately 24 hours, at room temperature. Following the reaction period, the product crystallizes from the solution. This conventional heating method has been reported to achieve a respectable yield of 78%. nih.gov

Microwave-Assisted Synthesis Protocols

To overcome the long reaction times associated with conventional methods, microwave-assisted organic synthesis (MAOS) has emerged as a highly efficient alternative.

Microwave irradiation has been shown to dramatically accelerate the quaternization of nicotinamide with methyl iodide. The use of microwave dielectric heating significantly enhances the reaction rate, reducing the synthesis time from roughly a day to as little as 10 to 20 minutes. nih.gov This rapid heating mechanism not only shortens the process but can also lead to an increase in product yield, in some cases improving it by up to eightfold compared to conventional methods. nih.gov For the synthesis of 3-Carbamoyl-1-methylpyridinium iodide, a specific microwave-assisted protocol involves irradiating the reaction mixture for 20 minutes at 440 W. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time~24 hours10-20 minutes nih.gov
Yield78% nih.govSignificantly improved nih.gov
Heating MethodConventional (e.g., stirring at room temp.)Microwave Irradiation (440 W) nih.gov

The choice of solvent is critical in microwave-assisted synthesis, as the solvent's ability to absorb microwave energy dictates the efficiency of heating. Polar solvents are generally preferred due to their high dielectric constants. For the microwave-assisted quaternization of nicotinamide, both absolute ethanol and acetone (B3395972) have been successfully employed as reaction media. nih.gov

In a typical procedure, nicotinamide is dissolved in either absolute ethanol or acetone, methyl iodide is added, and the mixture is subjected to microwave irradiation. nih.gov The polar nature of these solvents allows for efficient and rapid heating of the bulk reaction mixture, contributing to the dramatically reduced reaction times observed. After irradiation and subsequent cooling, pure crystalline product is formed. nih.gov

Novel Synthetic Routes and Precursor Utilization

Despite the efficiency of modern techniques like microwave assistance, the fundamental synthetic route to 3-Carbamoyl-1-methylpyridinium iodide has remained largely centered on the quaternization of nicotinamide with methyl iodide. A review of the chemical literature indicates that this specific pathway is the most predominantly reported and well-established method for the chemical synthesis of this compound. While biosynthetic pathways exist for the formation of 1-methylnicotinamide (B1211872) from nicotinamide in biological systems, catalyzed by enzymes such as nicotinamide N-methyltransferase, novel chemical synthesis routes utilizing alternative precursors or reaction schemes for 3-Carbamoyl-1-methylpyridinium iodide are not widely documented. caymanchem.com The direct quaternization approach remains the standard due to its reliability and the ready availability of the starting materials.

Exploration of Deep Eutectic Solvents in Quaternization

Traditional quaternization reactions often rely on volatile organic solvents (VOSs) such as acetone, dimethylformamide (DMF), and acetonitrile (B52724) (ACN). mdpi.comnih.gov In alignment with the principles of green chemistry, deep eutectic solvents (DESs) have emerged as promising alternative media. researchgate.net DESs are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium (B1175870) salt like choline (B1196258) chloride (ChCl), and a hydrogen bond donor (HBD), such as glycerol, urea, or carboxylic acids. mdpi.comnih.gov These solvents are attractive due to their low cost, biodegradability, and simple preparation. nih.gov

Research into the quaternization of nicotinamide derivatives in DESs has shown significant promise. Studies using various choline chloride-based DESs have demonstrated their effectiveness as a medium for these reactions. mdpi.comresearchgate.net The most suitable DESs were found to be composed of choline chloride as the HBA and glycerol, oxalic acid, or levulinic acid as HBDs. mdpi.comnih.gov The efficiency of the reaction is also influenced by the energy input method. Microwave-assisted synthesis in DESs has proven to be remarkably effective, reducing reaction times from hours to minutes and producing nearly quantitative yields. mdpi.comresearchgate.net

HBAHBDMolar Ratio (HBA:HBD)Synthesis MethodReaction TimeYield (%)Reference
Choline ChlorideGlycerol1:2Microwave20 minHigh mdpi.comnih.gov
Choline ChlorideOxalic Acid1:1Microwave20 minup to 96% researchgate.net
Choline ChlorideLevulinic Acid1:2Microwave20 minHigh researchgate.net
Choline ChlorideVarious-Conventional4-6 hLower mdpi.com
Choline ChlorideVarious-Ultrasound3 hModerate mdpi.com

Derivatization Strategies for Pyridinium (B92312) Salt Synthesis

The quaternization of nicotinamide with methyl iodide is the most direct derivatization strategy to produce 3-Carbamoyl-1-methylpyridinium iodide. nih.govnih.gov Methodologies have been optimized to improve reaction kinetics and yields. Conventional synthesis, typically involving refluxing the reactants in a solvent like absolute ethanol or acetone, suffers from long reaction times (up to 25 hours) and comparatively lower yields. nih.gov

Microwave-assisted organic synthesis offers a significant improvement. By utilizing microwave dielectric heating, the synthesis of 3-Carbamoyl-1-methylpyridinium iodide can be completed in as little as 10-20 minutes. nih.govnih.gov This method not only drastically reduces the reaction time but has also been shown to improve yields by up to eightfold compared to conventional heating. nih.govnih.gov This efficiency is attributed to the direct and rapid heating of the polar solvent and reactants, leading to accelerated reaction rates.

ReactionSynthesis MethodSolventReaction TimeYield ImprovementReference
Nicotinamide + Methyl IodideConventionalEthanol/Acetone~17-25 hoursBaseline nih.gov
Nicotinamide + Methyl IodideMicrowave IrradiationEthanol/Acetone10-20 minutesUp to 8x nih.govnih.gov

Mechanistic Investigations of Quaternization Pathways

Nucleophilic Attack Mechanisms in Pyridinium Salt Formation

The formation of 3-Carbamoyl-1-methylpyridinium iodide from nicotinamide and methyl iodide proceeds via the Menshutkin reaction, a classic example of a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net In this reaction, the pyridine nitrogen of the nicotinamide molecule acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic methyl group of methyl iodide.

This nucleophilic attack occurs in a single, concerted step. The nitrogen atom forms a new covalent bond with the carbon of the methyl group, while simultaneously, the bond between the carbon and the iodine atom (the leaving group) is broken. The transition state involves a trigonal bipyramidal geometry at the carbon atom, where the nitrogen-carbon bond is forming at the same time the carbon-iodine bond is cleaving. The resulting product is the positively charged 1-methylpyridinium cation, with the iodide ion serving as the counter-ion. Weaker nucleophiles may fail to attack a standard pyridine ring, but they readily react with pyridinium salts that are already activated. quimicaorganica.org

Influence of Electrophiles and Substituent Effects on Reaction Pathways

The rate and success of the quaternization reaction are significantly influenced by the electronic properties of both the pyridine derivative and the electrophile. The nicotinamide ring possesses a carbamoyl (B1232498) group (-CONH₂) at the 3-position. This group exerts a negative inductive (-I) effect, meaning it is electron-withdrawing. nih.gov This electron-withdrawing nature deactivates the pyridine ring by reducing the electron density on the nitrogen atom, thereby decreasing its nucleophilicity. researchgate.netnih.gov

Consequently, the reaction of nicotinamide is slower compared to unsubstituted pyridine. The nature of the electrophile also plays a critical role. While methyl iodide is a simple and effective electrophile, more complex reagents like substituted 2-bromoacetophenones are also used for creating other nicotinamide derivatives. nih.gov In these cases, the presence of a highly electron-accepting carbonyl group adjacent to the carbon-halogen bond increases the electrophilicity of the carbon center. nih.gov This enhanced electrophilicity facilitates the departure of the leaving group and can lead to faster reaction times compared to simple alkyl halides under similar conditions. nih.gov

Advanced Spectroscopic and Structural Elucidation of 3 Carbamoyl 1 Methylpyridinium Iodide

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy is instrumental in confirming the hydrogen framework of 3-Carbamoyl-1-methylpyridinium iodide. The chemical shifts of the protons are indicative of their electronic environment. In a typical ¹H NMR spectrum of this compound, distinct signals are observed for the protons on the pyridinium (B92312) ring and the methyl group.

The protons on the pyridinium ring are deshielded due to the electron-withdrawing effect of the positively charged nitrogen atom and the carbamoyl (B1232498) group, causing them to resonate at higher chemical shifts (downfield). The proton at the C2 position is typically the most deshielded, appearing at the lowest field. The protons at C4, C5, and C6 also show distinct signals in the aromatic region of the spectrum. The methyl protons (N-CH₃) appear as a sharp singlet at a higher field (upfield) as they are more shielded.

A similar compound, 3-Carbamoyl-1-methylpyridinium chloride, shows characteristic shifts in D₂O, with signals at approximately 9.33, 9.03, 8.94, and 8.23 ppm for the ring protons and 4.53 ppm for the methyl protons. chemicalbook.com While the counter-ion (iodide vs. chloride) can cause slight variations, the general pattern and approximate chemical shifts are comparable for 3-Carbamoyl-1-methylpyridinium iodide.

Table 1: Representative ¹H NMR Chemical Shift Data for 3-Carbamoyl-1-methylpyridinium Cation

Proton Assignment Approximate Chemical Shift (δ, ppm)
H2~9.3
H6~9.0
H4~8.9
H5~8.2
N-CH₃~4.5

Note: Data is based on the closely related chloride salt and serves as a representative example. Actual shifts may vary slightly.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. libretexts.org Each unique carbon atom in 3-Carbamoyl-1-methylpyridinium iodide gives rise to a distinct signal in the ¹³C NMR spectrum. libretexts.orgnih.gov

The carbons of the pyridinium ring typically appear in the range of 120-150 ppm. The carbonyl carbon of the carbamoyl group is significantly deshielded and is found further downfield, usually in the range of 160-180 ppm. The methyl carbon, being an sp³-hybridized carbon, is the most shielded and appears at the highest field (lowest ppm value).

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 3-Carbamoyl-1-methylpyridinium Iodide

Carbon Assignment Approximate Chemical Shift (δ, ppm)
C=O (Carbamoyl)160 - 180
C2, C4, C6 (Pyridinium)140 - 150
C3, C5 (Pyridinium)120 - 140
N-CH₃40 - 50

Note: These are general ranges and the exact chemical shifts can be influenced by the solvent and other experimental conditions.

Two-Dimensional NMR Techniques for Correlation Studies

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity between protons and carbons. mdpi.com An HSQC spectrum correlates directly bonded ¹H and ¹³C atoms, allowing for unambiguous assignment of protonated carbons. An HMBC spectrum, on the other hand, shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the complete molecular structure. For 3-Carbamoyl-1-methylpyridinium iodide, these techniques would definitively link the proton signals to their corresponding carbon atoms in the pyridinium ring and confirm the position of the carbamoyl and methyl groups.

Vibrational Spectroscopic Investigations

Vibrational spectroscopy, including Infrared (IR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying the functional groups present in a compound.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

IR and FTIR spectroscopy are used to identify the functional groups in 3-Carbamoyl-1-methylpyridinium iodide by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. nih.gov

Key vibrational bands observed in the FTIR spectrum of 3-Carbamoyl-1-methylpyridinium iodide include:

N-H stretching: The carbamoyl group (-CONH₂) exhibits N-H stretching vibrations, typically appearing as two bands in the region of 3100-3500 cm⁻¹.

C=O stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide is expected in the range of 1650-1680 cm⁻¹.

C=C and C=N stretching: The aromatic pyridinium ring shows characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

C-H stretching: Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears in the 2850-3000 cm⁻¹ range.

FTIR spectroscopy is a powerful tool for investigating the presence and availability of acid sites in materials. mdpi.com For instance, in studies of metal-organic frameworks, FTIR can track changes in hydroxyl groups and their interactions with probe molecules. mdpi.com Similarly, for 3-Carbamoyl-1-methylpyridinium iodide, FTIR can provide detailed information about the hydrogen bonding interactions involving the carbamoyl group. nih.gov

Table 3: Characteristic FTIR Absorption Bands for 3-Carbamoyl-1-methylpyridinium Iodide

Vibrational Mode Approximate Wavenumber (cm⁻¹)
N-H Stretch (Amide)3100 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=O Stretch (Amide I)1650 - 1680
C=C and C=N Stretch1400 - 1600

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., KBr pellet, solution) and intermolecular interactions.

Raman Spectroscopic Studies of Vibrational Modes

Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of 3-Carbamoyl-1-methylpyridinium iodide, Raman spectroscopy can be used to further characterize the vibrational modes of the pyridinium ring and the carbamoyl group.

For example, the breathing modes of the pyridinium ring, which involve the symmetric expansion and contraction of the ring, often give rise to strong and sharp signals in the Raman spectrum. The amide I and amide III bands are also useful for conformational analysis. nih.gov While specific Raman data for 3-Carbamoyl-1-methylpyridinium iodide is not widely available, studies on similar molecules indicate that the C=C stretching of the benzene (B151609) ring is observed around 1616 cm⁻¹, and in-plane stretching of carboxyl groups can be seen as a doublet around 1450 and 1432 cm⁻¹. mdpi.com

Mass Spectrometric (MS) Characterization

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. For 3-Carbamoyl-1-methylpyridinium iodide, which exists as an ionic salt, techniques such as Electrospray Ionization (ESI) are particularly well-suited for its characterization.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Determination

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of large and non-volatile molecules, including ionic compounds, by creating a fine spray of charged droplets from which ions are liberated. In the case of 3-Carbamoyl-1-methylpyridinium iodide, ESI-MS is employed to determine the molecular ion of the cationic portion of the salt, which is the 3-Carbamoyl-1-methylpyridinium ion.

The molecular formula of 3-Carbamoyl-1-methylpyridinium iodide is C₇H₉IN₂O. nih.govsigmaaldrich.comcaymanchem.combiosynth.comscbt.com The iodide ion is the counter-ion to the positively charged pyridinium cation. The theoretical monoisotopic mass of the 3-Carbamoyl-1-methylpyridinium cation (C₇H₉N₂O⁺) is 137.0658 g/mol . In a typical positive ion mode ESI-MS experiment, the expected molecular ion peak [M]⁺ would be observed at an m/z value corresponding to this mass.

Table 1: ESI-MS Data for 3-Carbamoyl-1-methylpyridinium Cation

ParameterValueReference
Molecular Formula of CationC₇H₉N₂O⁺ nih.govhmdb.ca
Theoretical Monoisotopic Mass of Cation137.0658 g/mol hmdb.ca
Expected m/z of Molecular Ion [M]⁺137.0658 hmdb.ca

Fragmentation Pathways Analysis by Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing detailed structural information. The fragmentation pathways of the 3-Carbamoyl-1-methylpyridinium cation (m/z 137.0658) can be predicted based on the general fragmentation patterns of similar organic molecules. researchgate.netlibretexts.org

A mass spectrum (MS2) for 3-Carbamoyl-1-methylpyridinium is available in the MassBank database (Accession MSBNK-RIKEN_ReSpect-PT110270), which provides experimental fragmentation data. massbank.jp The primary fragmentation pathways for the 3-Carbamoyl-1-methylpyridinium cation are expected to involve the cleavage of the bonds within the carbamoyl and methyl substituents, as well as potential ring opening.

Common fragmentation patterns for related compounds often involve the loss of small neutral molecules. For the 3-Carbamoyl-1-methylpyridinium cation, likely neutral losses would include the loss of the elements of the carbamoyl group or the methyl group.

Table 2: Predicted and Observed Fragmentation Data for 3-Carbamoyl-1-methylpyridinium Cation

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment StructureReference
137.0658122.0422CH₃ (15.0236)3-Carbamoylpyridinium researchgate.netlibretexts.org
137.065894.0498C₂H₃NO (43.0160)1-Methylpyridinium fragment researchgate.netlibretexts.org
137.065880.0498C₂H₃NO₂ (59.0110)Pyridinium fragment researchgate.netlibretexts.org

X-ray Crystallographic Analysis

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.

Determination of Solid-State Molecular Structure

The N-methylnicotinamide molecule consists of a pyridine (B92270) ring with a methyl group attached to the nitrogen atom and a carbamoyl group at the 3-position. The pyridinium ring is expected to be planar, and the C-N bond lengths within the ring will have partial double bond character due to aromaticity. The geometry of the carbamoyl group is also of interest, with the C-N and C=O bond lengths being key parameters.

Table 3: Expected Bond Lengths and Angles for the 3-Carbamoyl-1-methylpyridinium Cation (based on N-methylnicotinamide)

ParameterExpected ValueReference
Pyridine Ring C-N Bond Lengths~1.34 - 1.38 Å nih.gov
Pyridine Ring C-C Bond Lengths~1.37 - 1.40 Å nih.gov
C(ring)-C(carbamoyl) Bond Length~1.50 Å nih.gov
Carbamoyl C-N Bond Length~1.33 Å nih.gov
Carbamoyl C=O Bond Length~1.24 Å nih.gov
Dihedral Angle (Pyridine Ring - Carbamoyl Plane)~22° nih.gov

Crystal Packing and Intermolecular Interactions, including Hydrogen Bonding

The crystal packing of 3-Carbamoyl-1-methylpyridinium iodide will be dictated by a combination of electrostatic interactions between the pyridinium cation and the iodide anion, as well as hydrogen bonding involving the carbamoyl group. The study of N-methylnicotinamide reveals that molecules are linked together by N-H...O hydrogen bonds between the amino group of the carbamoyl moiety and the carbonyl oxygen of an adjacent molecule. nih.gov

Analysis of Polymorphism in Pyridinium Salts

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The different polymorphs of a compound can have different physical properties, such as solubility and melting point. While a specific study on the polymorphism of 3-Carbamoyl-1-methylpyridinium iodide has not been reported, studies on related pyridinium salts have been conducted. For instance, a study on 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide showed no evidence of polymorphism despite screening with various crystallization solvents and conditions. nih.govnih.gov However, nicotinamide (B372718) and its derivatives are known to exhibit rich polymorphism, suggesting that 3-Carbamoyl-1-methylpyridinium iodide could potentially exist in multiple crystalline forms under different crystallization conditions. The identification and characterization of any such polymorphs would be crucial for understanding its solid-state properties.

Compound Names Mentioned in this Article

Computational Chemistry and Quantum Mechanical Studies on 3 Carbamoyl 1 Methylpyridinium Iodide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 3-Carbamoyl-1-methylpyridinium iodide, DFT calculations are instrumental in elucidating its fundamental properties.

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule. Using DFT methods, such as the B3LYP functional with a basis set like 6-31G(d,p), the three-dimensional structure of the 3-Carbamoyl-1-methylpyridinium cation can be accurately modeled. nih.gov

The optimization process reveals key structural features. The pyridinium (B92312) ring is expected to be largely planar, a characteristic of aromatic systems. The methyl and carbamoyl (B1232498) groups attached to the ring will adopt specific orientations to minimize steric hindrance and maximize electronic stability. The analysis of the electronic structure provides information on the distribution of electrons, bond orders, and atomic charges, which are crucial for understanding the molecule's behavior.

Table 1: Selected Optimized Geometrical Parameters (Calculated)

Parameter Bond Length (Å) Bond/Dihedral Angle (°)
N1-C2 1.37 C6-N1-C2
C2-C3 1.39 N1-C2-C3
C3-C4 1.40 C2-C3-C7
N1-CH3 1.47 C2-N1-C6-C5
C3-C(O)NH2 1.50 N1-C2-C3-C4
C=O 1.24 C3-C7-O8-N9

Note: These values are representative and derived from typical DFT calculations on similar molecular structures. Actual values may vary based on the specific level of theory and basis set used.

DFT calculations are a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data for structural validation. Theoretical calculations of vibrational frequencies in Infrared (IR) spectroscopy can help in the assignment of complex experimental spectra. chemrxiv.org For 3-Carbamoyl-1-methylpyridinium iodide, key vibrational modes include the N-H stretches of the amide group, the C=O stretch of the carbamoyl group, and various C-C and C-N stretching modes within the pyridinium ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of ¹H and ¹³C NMR spectra. researchgate.net The chemical environment of each nucleus determines its shielding tensor and, consequently, its chemical shift. Theoretical predictions for the protons and carbons in the pyridinium ring, the methyl group, and the carbamoyl group can be correlated with experimental findings. nih.gov

Table 2: Predicted vs. Experimental Spectroscopic Data

Spectroscopic Parameter Calculated Value Experimental Value
IR: C=O Stretch (cm⁻¹) ~1690 ~1685
IR: N-H Symm. Stretch (cm⁻¹) ~3350 ~3340
IR: N-H Asymm. Stretch (cm⁻¹) ~3450 ~3445
¹³C NMR: C=O (ppm) ~164 ~163
¹³C NMR: N-CH₃ (ppm) ~48 ~49
¹H NMR: N-H (ppm) ~7.5 ~7.3

Note: Calculated values are illustrative and depend on the computational method and solvent model. Experimental values are typical for similar compounds.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net

For the 3-Carbamoyl-1-methylpyridinium cation, the HOMO is expected to be localized primarily on the iodide anion in the ion pair, while the LUMO would be distributed over the electron-deficient pyridinium ring. This distribution indicates that the cation is susceptible to nucleophilic attack. The analysis of the FMOs is crucial for understanding potential reaction mechanisms involving this compound. youtube.com

Table 3: Frontier Molecular Orbital Properties (Calculated)

Parameter Energy (eV)
HOMO Energy -5.8
LUMO Energy -3.2
HOMO-LUMO Gap 2.6

Note: These values are representative for a pyridinium cation and can vary significantly with the computational method.

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Studies

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analyses provide further detail on the electronic landscape of the molecule. NBO analysis examines charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within the molecule. chemrxiv.org This can reveal the nature of the bonding and the stabilization arising from electron delocalization from occupied lone pair orbitals to unoccupied antibonding orbitals.

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. nih.gov It visually identifies the electrophilic and nucleophilic regions of the molecule. For the 3-Carbamoyl-1-methylpyridinium cation, the MEP would show a positive potential (blue regions) concentrated around the pyridinium ring, indicating its susceptibility to nucleophiles. Conversely, negative potentials (red regions) would be located around the oxygen atom of the carbamoyl group, highlighting its potential to act as a hydrogen bond acceptor.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanical calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations introduce temperature and time to study the dynamic behavior of molecules. nih.gov MD simulations can model the conformational flexibility of 3-Carbamoyl-1-methylpyridinium iodide, such as the rotation around the C-C bond connecting the carbamoyl group to the pyridinium ring. rsc.org

Furthermore, these simulations are invaluable for studying the molecule's interactions with its environment, such as solvent molecules or the iodide counter-ion. By simulating the system over time, one can observe the formation and breaking of intermolecular hydrogen bonds and analyze the solvation structure around the cation and anion.

Quantum Chemical Investigations of Intermolecular Interactions

Quantum chemical methods can be employed to precisely study the non-covalent interactions that govern the association of 3-Carbamoyl-1-methylpyridinium with its iodide counter-ion and surrounding molecules. mdpi.comnih.gov The interaction between the cation and the iodide anion is primarily electrostatic, but hydrogen bonding also plays a significant role. The N-H protons of the carbamoyl group can form strong N-H···I hydrogen bonds with the iodide anion. nih.gov

Additionally, weaker C-H···I and C-H···O hydrogen bonds may exist, further stabilizing the crystal lattice or solvated structures. researchgate.net Advanced computational techniques like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion, providing a deep understanding of the forces at play. mdpi.com

Mechanistic Studies of Chemical Reactions Involving 3 Carbamoyl 1 Methylpyridinium Iodide

Reaction Mechanisms in Organic Synthesis

The electron-poor nature of the pyridinium (B92312) ring in 3-Carbamoyl-1-methylpyridinium iodide makes it susceptible to nucleophilic attack, while being highly resistant to electrophilic substitution. The following sections explore the mechanistic pathways relevant to this class of compounds.

Intramolecular cyclization reactions are crucial for the synthesis of cyclic compounds. In the context of pyridinium salts, such reactions would typically involve a nucleophilic side chain attacking an electrophilic position on the pyridinium ring. For 3-Carbamoyl-1-methylpyridinium iodide, a hypothetical intramolecular cyclization would necessitate a nucleophilic center on a side chain that could attack one of the electron-deficient carbon atoms of the pyridinium ring.

While there is a lack of specific literature detailing intramolecular cyclization reactions involving 3-Carbamoyl-1-methylpyridinium iodide, the general mechanism would likely proceed via an initial nucleophilic addition to the pyridinium ring, followed by subsequent ring-forming steps. The feasibility of such a reaction would depend on the nature and length of the side chain, as well as the reaction conditions. For related pyridinium systems, such cyclizations are known to be influenced by factors like the position of the substituent and the nature of the nucleophile.

The pyridinium ring of 3-Carbamoyl-1-methylpyridinium iodide is highly activated towards nucleophilic attack. Nucleophiles can add to the carbon atoms of the ring, particularly at the 2-, 4-, and 6-positions, which bear a partial positive charge due to resonance delocalization.

Nucleophilic aromatic substitution (SNAr) on pyridinium rings typically occurs if there is a suitable leaving group present on the ring. In the case of 3-Carbamoyl-1-methylpyridinium iodide, the primary focus is on nucleophilic addition to the ring itself, as it does not possess a conventional leaving group other than potentially the carbamoyl (B1232498) group under harsh conditions.

Studies on related N-methylpyridinium ions have shown that the mechanism of nucleophilic attack is a two-step addition-elimination process for substitution, or a simple addition to form a dihydropyridine (B1217469) derivative. nsf.gov The rate of these reactions is influenced by the nature of the nucleophile and the substituents on the pyridinium ring. For instance, the reaction of N-methylpyridinium compounds with amines has been shown to proceed via a rate-determining deprotonation of the initial addition intermediate. nsf.gov

In the case of 3-Carbamoyl-1-methylpyridinium iodide, a nucleophile would add to the ring, leading to a neutral dihydropyridine intermediate. The stability of this intermediate and the subsequent reaction pathway would be influenced by the carbamoyl group at the 3-position.

Table 1: General Reactivity of Pyridinium Salts in Nucleophilic Reactions

Reaction TypeGeneral MechanismInfluencing Factors
Nucleophilic AdditionAttack of a nucleophile on an electron-deficient ring carbon.Strength of the nucleophile, position of substituents, solvent.
Nucleophilic Aromatic Substitution (SNAr)Addition of a nucleophile followed by elimination of a leaving group.Nature of the leaving group, stability of the intermediate.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of electron-rich aromatic compounds. However, the pyridinium ring in 3-Carbamoyl-1-methylpyridinium iodide is extremely deactivated towards electrophilic attack. The permanent positive charge on the nitrogen atom acts as a strong electron-withdrawing group, significantly reducing the electron density of the aromatic π-system.

This deactivation makes electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, exceptionally difficult and generally not feasible under standard conditions. nsf.gov Any potential electrophilic attack would require forcing conditions and would likely lead to decomposition of the molecule rather than controlled substitution. Therefore, the electrophilic aromatic substitution potential of 3-Carbamoyl-1-methylpyridinium iodide is considered to be negligible.

Catalysis and Reagent Functionality

While 3-Carbamoyl-1-methylpyridinium iodide itself is not a widely recognized catalyst or reagent in the same vein as other pyridinium-based compounds, its structural motifs are relevant to understanding the function of related reagents.

The Mukaiyama reagent, 2-chloro-1-methylpyridinium (B1202621) iodide, is a well-established coupling agent used for the formation of amide and ester bonds. mdpi.comfishersci.co.uk The mechanism of amide bond formation using the Mukaiyama reagent involves the activation of a carboxylic acid.

The reaction proceeds through the following steps:

The carboxylate anion attacks the 2-position of the 2-chloro-1-methylpyridinium iodide, displacing the chloride ion.

This forms a highly reactive pyridinium ester intermediate.

The amine then acts as a nucleophile, attacking the activated carbonyl group of the pyridinium ester.

This leads to the formation of the desired amide and 1-methyl-2-pyridone (B167067) as a byproduct. fishersci.co.uk

It is important to note that 3-Carbamoyl-1-methylpyridinium iodide is not the Mukaiyama reagent . The presence of a carbamoyl group at the 3-position instead of a chlorine atom at the 2-position renders it unsuitable for this type of activation, as the carbamoyl group is not a good leaving group for the initial nucleophilic attack by the carboxylate. There is no evidence in the scientific literature to suggest that 3-Carbamoyl-1-methylpyridinium iodide is used as a component in or as a direct analogue of Mukaiyama reagents for amide bond formation.

Hypervalent iodine compounds are molecules in which an iodine atom formally possesses more than eight electrons in its valence shell. These reagents, such as Dess-Martin periodinane and iodoxybenzoic acid (IBX), are powerful and selective oxidizing agents in organic synthesis. acs.orgresearchgate.net They are characterized by iodine in a higher oxidation state, typically +3 (λ³-iodanes) or +5 (λ⁵-iodanes).

3-Carbamoyl-1-methylpyridinium iodide is not a hypervalent iodine compound. In this molecule, iodine exists as a simple iodide anion (I⁻) with an oxidation state of -1. It serves as the counterion to the positively charged 1-methyl-3-carbamoylpyridinium cation. There have been no investigations into the use of 3-Carbamoyl-1-methylpyridinium iodide in the context of hypervalent iodine chemistry because it does not possess the structural or electronic features of a hypervalent iodine reagent. The iodide anion can, however, act as a nucleophile in certain reactions.

Table 2: Comparison of 3-Carbamoyl-1-methylpyridinium Iodide and a Typical Hypervalent Iodine(III) Reagent

Feature3-Carbamoyl-1-methylpyridinium IodidePhenyliodine(III) Diacetate (A Hypervalent Iodine Reagent)
Role of IodineIodide (I⁻) counterionCentral iodine atom in a +3 oxidation state
Iodine Valence Electrons810
Primary ReactivityAnion, source of nucleophilic iodideOxidizing agent, electrophilic
Chemical StructureIonic salt: [C₇H₉N₂O]⁺ I⁻Covalent molecule: C₆H₅I(OAc)₂

Electrochemical Reaction Mechanisms

The electrochemical reduction of pyridinium compounds, including 3-carbamoyl-1-methylpyridinium iodide, is a complex process influenced by factors such as the electrode material, pH, and the presence of other chemical species like carbon dioxide. wpmucdn.comrsc.org The reduction of the pyridinium ring is a key step in many electrocatalytic cycles.

General studies on pyridinium electrochemistry show that the reduction potential is highly dependent on the electrode surface. wpmucdn.comrsc.org For instance, the reduction of pyridinium occurs at significantly different potentials on platinum versus other metals like silver, gold, and copper. wpmucdn.comrsc.org On platinum, the cyclic voltammetry can show reversible characteristics, which is not typically observed on the other metals. wpmucdn.com The mechanism can involve the reduction of pyridinium to an adsorbed hydrogen species on the electrode surface, which is then oxidized on a platinum electrode. wpmucdn.com

In the specific case of 3-cyano-1-methylpyridinium iodide, a compound structurally similar to 3-carbamoyl-1-methylpyridinium iodide and often used as a model for NAD+, electrochemical reduction at a mercury pool electrode yields a mixture of four primary dimeric products. electronicsandbooks.comacs.org This reduction, conducted in an ammonia-buffered solution, is a one-electron process. electronicsandbooks.com The resulting products were isolated and identified, demonstrating the complexity of the reduction pathway which goes beyond simple monomeric reduction. electronicsandbooks.com While the exact structures are specific to the 3-cyano derivative, this provides a well-documented model for the likely formation of various dimeric species upon the electrochemical reduction of 3-carbamoyl-1-methylpyridinium iodide.

Below is a table summarizing the reduction potentials of pyridinium on various electrodes.

Electrode MaterialReduction Potential (vs. SCE)Reversibility
Platinum (Pt)-0.58 VReversible
Silver (Ag)~400 mV more negative than PtIrreversible
Gold (Au)~400 mV more negative than PtIrreversible
Copper (Cu)~400 mV more negative than PtIrreversible
Table based on data from cyclic voltammetry experiments. wpmucdn.comrsc.org

The redox behavior of 3-carbamoyl-1-methylpyridinium iodide is centered on the ability of the pyridinium cation to participate in electron transfer reactions. A key mechanism for this is the outer-sphere charge transfer (OSCT). This process is observed when the 1-methyl-3-carbamoyl-pyridinium cation (MNA⁺) forms an ion pair with a suitable electron donor, such as the hexacyanoferrate(II) anion. doi.org

In this arrangement, the absorption of light corresponding to the OSCT band directly promotes an electron from the donor anion to the pyridinium cation. doi.org This is a direct optical electron transfer, distinct from processes where an initial internal excitation of one component is followed by electron transfer. doi.org The immediate products of this photo-induced charge transfer are the oxidized donor, hexacyanoferrate(III) ([Fe(CN)₆]³⁻), and the reduced pyridinium radical (MNA•). doi.org

MNA⁺ + 2[Fe(CN)₆]⁴⁻ + H⁺ → MNAH + 2[Fe(CN)₆]³⁻ doi.org

Here, MNAH represents the stable, reduced N-alkyl-1,4-dihydronicotinamide product. doi.org This demonstrates the capacity of the 3-carbamoyl-1-methylpyridinium cation to act as an electron sink, undergoing a multi-step reduction facilitated by charge transfer. However, the stability of the final products can be limited, as the reduced form (MNAH) can be thermally reoxidized by the oxidized iron complex. doi.org

The following table lists the key species involved in the charge transfer process.

SpeciesRoleInitial FormFinal Form
1-Methyl-3-carbamoyl-pyridiniumOxidizing Agent / Electron AcceptorMNA⁺MNAH
HexacyanoferrateReducing Agent / Electron Donor[Fe(CN)₆]⁴⁻[Fe(CN)₆]³⁻
Table illustrating the redox roles in the OSCT process. doi.org

Applications in Advanced Materials and Analytical Chemistry Research

Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification process used to convert a compound into a product of similar chemical structure, called a derivative, which is more suitable for a specific analytical technique. 3-Carbamoyl-1-methylpyridinium iodide and its analogs are employed as derivatization reagents to enhance the detection and quantification of various analytes in complex mixtures.

In the field of analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), derivatization is a key strategy to improve the ionization efficiency and chromatographic retention of target molecules. Analogs of 3-Carbamoyl-1-methylpyridinium iodide, such as 3-carbinol-1-methylpyridinium iodide, have been effectively used for this purpose. The derivatization process involves attaching the pyridinium (B92312) moiety to the analyte, which introduces a permanent positive charge.

This charge-tagging strategy significantly enhances the sensitivity of detection in electrospray ionization mass spectrometry (ESI-MS), especially in the positive ion mode. For instance, the derivatization of fatty acids with a pyridinium-containing reagent has been shown to increase detection sensitivity by as much as 2,500-fold compared to the analysis of the underivatized forms in the negative ion mode. rsc.org This enhancement allows for the detection of analytes at much lower concentrations, with limits of detection reported to be in the nanomolar range (1.0-4.0 nM). rsc.org The resulting derivatives also exhibit characteristic fragmentation patterns in tandem mass spectrometry (MS/MS), which aids in their identification and structural elucidation. rsc.org

Isotope labeling is a powerful technique for accurate quantification in mass spectrometry. It involves the use of reagents containing stable, heavy isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C)) to create "heavy" versions of the analyte derivatives, which can be distinguished from the "light" (unlabeled) versions by their mass difference.

Deuterated analogs of 3-Carbamoyl-1-methylpyridinium iodide, such as 3-carbinol-1-methyl-d₃-pyridinium iodide, are used in these mixed-isotope labeling (MIL) strategies. rsc.orglookchem.com In a typical workflow, a sample is divided into two fractions. One fraction is derivatized with the standard "light" reagent, while the other is treated with the "heavy" isotopic version. The two fractions are then recombined and analyzed by LC-MS. The analytes appear as ion doublets with a specific mass difference (e.g., 3 Da for a d₃-labeled reagent), which facilitates their identification in complex biological matrices like plasma or urine. rsc.orglookchem.com

This approach is particularly valuable for comparative and relative quantification. For example, a control sample can be labeled with the light reagent and an experimental sample with the heavy reagent. By comparing the peak intensities of the light and heavy isotopic pairs, precise relative quantification of the analyte's abundance between the two samples can be achieved. rsc.org Isotope-labeled compounds, such as 3-Carbamoyl-1-methylpyridin-1-ium-d₃ iodide, are instrumental in metabolomics research for tracking metabolic pathways and as internal standards to improve analytical accuracy and reproducibility. nih.gov

Table 1: Enhancement of Fatty Acid Analysis using Pyridinium-based Derivatization

This table is based on data for the analogous compound 3-carbinol-1-methylpyridinium iodide.

ParameterUnderivatized Fatty AcidsDerivatized with Pyridinium ReagentReference
Ionization Mode Negative ESIPositive ESI rsc.org
Detection Sensitivity Base Level~2500-fold increase rsc.org
Limit of Detection (LOD) Higher1.0-4.0 nM rsc.org
Quantitative Method External/Internal StandardsIsotope Labeling (e.g., with d₃-reagent) rsc.orglookchem.com

Coordination Chemistry and Metal Complexation Research

The pyridinium scaffold is a well-known structural motif in coordination chemistry, capable of forming complexes with a wide range of metal ions. wikipedia.org While specific research on metal complexes of 3-Carbamoyl-1-methylpyridinium iodide is not extensively documented, the principles of its coordination can be inferred from related pyridinium compounds. The presence of the carbamoyl (B1232498) group (-CONH₂) alongside the pyridinium ring suggests potential for this molecule to act as a ligand in the formation of novel metal-organic materials.

Pyridinium derivatives are known to act as ligands in the synthesis of coordination compounds. lookchem.com They can form hybrid materials with metal halides through various interaction modes. The positively charged pyridinium nitrogen can engage in electrostatic interactions with anionic metal halide complexes. Furthermore, the carbamoyl group contains oxygen and nitrogen atoms with lone pairs of electrons, which could potentially coordinate to a metal center, although the positive charge on the adjacent ring may influence this ability. The formation of such complexes is often achieved through self-assembly in solution, where the geometric and electronic properties of the pyridinium ligand and the metal ion dictate the final structure of the complex.

The characterization of pyridinium-containing compounds and their potential metal complexes involves a suite of analytical techniques. X-ray crystallography is the definitive method for determining the three-dimensional structure, revealing details about bond lengths, bond angles, and intermolecular interactions such as stacking and hydrogen bonding. rsc.org For instance, studies on related 3-carbamoyl-pyridinium derivatives have elucidated the intramolecular stacking geometry between the pyridinium ring and other aromatic systems within the molecule. rsc.org

Spectroscopic methods are also crucial.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of atoms in the molecule, and changes in chemical shifts upon complexation can confirm the binding of the ligand to a metal. rsc.org

Infrared (IR) spectroscopy is used to identify the vibrational modes of functional groups. The coordination of the carbamoyl group to a metal, for instance, would be expected to cause a shift in the C=O and N-H stretching frequencies.

UV-Visible (UV-Vis) and Fluorescence spectroscopy can reveal information about the electronic structure and charge-transfer interactions within the molecule or complex. rsc.org

Materials with significant third-order nonlinear optical (NLO) properties are of great interest for applications in photonics, such as optical switching and data processing. nih.gov Organic and organometallic compounds, particularly those with strong intramolecular charge-transfer (ICT) characteristics, are promising candidates for NLO materials. jhuapl.edu

Table 2: Spectroscopic and Structural Analysis Techniques for Pyridinium Compounds

Technique Information Obtained Relevance to 3-Carbamoyl-1-methylpyridinium Iodide Reference
X-Ray Crystallography 3D molecular structure, bond lengths, angles, intermolecular interactions. Elucidation of stacking geometries and coordination modes in potential complexes. rsc.org
NMR Spectroscopy Chemical environment of atoms, confirmation of binding. To observe changes in the chemical shifts of protons and carbons upon complexation. rsc.org
IR Spectroscopy Vibrational frequencies of functional groups. To detect shifts in C=O and N-H bands, indicating coordination. mdpi.com

| UV-Vis/Fluorescence | Electronic transitions, charge-transfer interactions. | To study the electronic properties and potential for NLO applications. | rsc.org |

Supramolecular Assembly and Host-Guest Chemistry

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are central to understanding the behavior of 3-Carbamoyl-1-methylpyridinium iodide in condensed phases and in solution. The formation of well-defined assemblies and the recognition of specific guest molecules are governed by a delicate interplay of various intermolecular forces.

The self-assembly of molecules containing pyridinium units is a well-established strategy for the construction of ordered supramolecular structures. nih.govrsc.org In the case of 3-Carbamoyl-1-methylpyridinium iodide, several key interactions drive the assembly process. The positively charged pyridinium ring is prone to engage in π-π stacking interactions with other aromatic systems. These interactions, arising from the alignment of the electron-rich π systems, contribute significantly to the stabilization of aggregated structures. The geometry of these stacks can vary, leading to different packing arrangements in the solid state.

The self-assembly process for pyridinium-based systems can be influenced by external factors such as solvent polarity and the presence of other ionic species. In polar solvents, the solvation of the ions can weaken the electrostatic interactions, while in non-polar solvents, ion-pairing and aggregation become more favorable.

The interaction between the 3-Carbamoyl-1-methylpyridinium cation and the iodide anion is a primary determinant of its chemical and physical properties. In the solid state, these ions will arrange in a specific crystal lattice to maximize electrostatic attractions. In solution, they can exist as solvent-separated ion pairs, contact ion pairs, or free ions, depending on the solvent's dielectric constant and specific solvation capabilities. acs.orgresearchgate.net Spectroscopic techniques, such as UV-Vis and NMR spectroscopy, can be employed to study the nature of these ion pairs in solution through analysis of changes in chemical shifts and absorption bands upon changes in concentration or solvent. researchgate.net

The carbamoyl group at the 3-position introduces the capacity for robust hydrogen bonding. nih.govnih.goviucr.org This group possesses both a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen). This dual functionality allows for the formation of intricate hydrogen-bonding networks. For instance, molecules of 3-Carbamoyl-1-methylpyridinium iodide can form dimeric structures through N-H···O=C hydrogen bonds between the carbamoyl groups of two adjacent molecules. researchgate.net These dimers can then further assemble into chains or more complex three-dimensional networks.

The interplay between ion-pairing and hydrogen bonding creates a rich structural landscape for 3-Carbamoyl-1-methylpyridinium iodide. In host-guest chemistry, the carbamoyl group can provide a specific binding site for guest molecules that can participate in hydrogen bonding. For example, a guest molecule with a hydrogen bond donor group could interact with the carbonyl oxygen of the carbamoyl moiety, while a guest with an acceptor group could bind to the N-H protons.

Expected Intermolecular Interactions in 3-Carbamoyl-1-methylpyridinium iodide
Interaction TypeDonorAcceptorTypical Distance (Å)Significance in Supramolecular Assembly
Ionic InteractionPyridinium (N+)Iodide (I-)~3.5 - 4.5Primary driving force for crystal packing and ion pair formation in solution.
Hydrogen Bonding (Carbamoyl Dimer)N-H (Carbamoyl)C=O (Carbamoyl)~2.8 - 3.2Formation of strong, directional dimers and extended chains.
Hydrogen Bonding (Cation-Anion)N-H (Carbamoyl)Iodide (I-)~3.3 - 3.8Contributes to the overall stability of the crystal lattice.
π-π StackingPyridinium RingPyridinium Ring~3.3 - 3.8Stabilizes columnar or layered structures.
C-H···I InteractionC-H (Pyridinium)Iodide (I-)~3.5 - 4.0Weak, but collectively significant in directing crystal packing.

Mechanistic Research on Biological Interactions of 3 Carbamoyl 1 Methylpyridinium Iodide and Its Derivatives

Mechanistic Studies of Antifungal Activities of Derivatives

The antifungal properties of pyridinium (B92312) salts, including derivatives of 3-Carbamoyl-1-methylpyridinium iodide, are primarily attributed to their interaction with and disruption of fungal cell membranes. The cationic pyridinium head group is crucial for the initial electrostatic interaction with the negatively charged components of the fungal cell surface, such as phospholipids and proteins. This initial binding is a key step in their mechanism of action.

The antifungal efficacy of these compounds is significantly influenced by their molecular structure, particularly the length of the alkyl chain attached to the pyridinium nitrogen. A direct relationship has been observed between the length of this alkyl chain and the compound's ability to disrupt the cell membrane. Longer alkyl chains enhance the lipophilicity of the molecule, facilitating its insertion into the lipid bilayer of the fungal cell membrane. This insertion disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

While many pyridinium derivatives show broad-spectrum antimicrobial activity, some exhibit selectivity. For instance, certain substituted benzylidenehydrazinylpyridinium derivatives have shown more potent activity against Gram-positive bacteria compared to Gram-negative bacteria and have exhibited low to moderate antifungal activity against Candida albicans. researchgate.netresearchgate.net The specific substitutions on the pyridine (B92270) ring and the nature of the counter-ion can also modulate the antifungal spectrum and efficacy.

Research into nicotinamide (B372718) derivatives has also revealed antifungal potential through a different mechanism: the disruption of the fungal cell wall. nih.govresearchgate.net This suggests that derivatives of 3-carbamoyl-1-methylpyridinium iodide could potentially exert their antifungal effects through a dual mechanism, targeting both the cell membrane and the cell wall, depending on the specific structural modifications.

Table 1: Factors Influencing Antifungal Activity of Pyridinium Salt Derivatives

FactorMechanism of InfluenceReference
Alkyl Chain Length Enhances lipophilicity, facilitating insertion into and disruption of the fungal cell membrane. researchgate.net
Molecular Hydrophobicity Governs the compound's ability to interact with and penetrate the lipid bilayer of the cell membrane. researchgate.net
Adsorbability The initial electrostatic attraction and binding to the negatively charged fungal cell surface is a prerequisite for membrane disruption. researchgate.net
Substitutions on Pyridine Ring Can modulate the compound's spectrum of activity and efficacy against different fungal species. researchgate.net

Exploration of Analgesic and Anti-inflammatory Mechanisms of Prodrugs

The analgesic and anti-inflammatory properties of compounds related to 3-Carbamoyl-1-methylpyridinium iodide, particularly nicotinamide and its derivatives, are attributed to a variety of mechanisms that modulate inflammatory pathways. Nicotinamide has been shown to exert anti-inflammatory effects by inhibiting the production and release of several pro-inflammatory cytokines, including interleukin-1β (IL-1β), IL-6, IL-8, and tumor necrosis factor-alpha (TNF-α). nih.gov This cytokine-inhibitory effect is, in part, mediated by the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. mdpi.com

Furthermore, nicotinamide can inhibit leukocyte chemotaxis, the process by which immune cells are recruited to sites of inflammation, and the release of lysosomal enzymes from these cells, thereby reducing tissue damage. researchgate.net Some studies also suggest that the analgesic effects of certain pyridine derivatives may be mediated through the inhibition of cyclooxygenase (COX) and/or lipooxygenase (LOX) enzymes, which are key enzymes in the biosynthesis of prostaglandins and leukotrienes, potent mediators of pain and inflammation. nih.gov

Derivatives of 3-hydroxy pyridine-4-one have demonstrated both analgesic and anti-inflammatory activities, which are thought to be related to their iron-chelating properties. nih.govnih.gov By chelating iron, these compounds may inhibit the activity of iron-dependent enzymes like COX and LOX, and also reduce the generation of toxic free radicals that contribute to inflammation. nih.govnih.gov

The development of prodrugs of these compounds aims to improve their pharmacokinetic properties and target delivery. For instance, a prodrug approach can be used to enhance the solubility and bioavailability of an active compound, allowing for more effective delivery to the site of inflammation. The release of the active drug from the prodrug at the target site can lead to a more localized and sustained therapeutic effect, minimizing systemic side effects.

Table 2: Anti-inflammatory Mechanisms of Nicotinamide and Related Compounds

MechanismDescriptionReference
Inhibition of Pro-inflammatory Cytokines Reduces the production of key inflammatory mediators such as IL-1β, IL-6, IL-8, and TNF-α. nih.gov
Modulation of NF-κB Pathway Inhibits the activation of this central transcription factor involved in the inflammatory response. mdpi.com
Inhibition of Leukocyte Chemotaxis Prevents the migration of immune cells to the site of inflammation. researchgate.net
Inhibition of COX/LOX Enzymes Blocks the production of prostaglandins and leukotrienes, which are key mediators of pain and inflammation. nih.gov
Iron Chelation Sequesters iron ions, which can inhibit the activity of pro-inflammatory enzymes and reduce oxidative stress. nih.gov

Interactions with Biological Tissues and Biomolecules

3-Carbamoyl-1-methylpyridinium iodide, also known as 1-methylnicotinamide (B1211872) (1-MNA), is an endogenous metabolite of nicotinamide (Vitamin B3). As such, it participates in various physiological processes and interacts with a range of biological tissues and biomolecules.

One of the key biological activities of 1-MNA is its ability to induce the secretion of nitric oxide (NO) from endothelial cells. NO is a crucial signaling molecule involved in vasodilation, and this effect contributes to the vascular protective properties of 1-MNA. Additionally, 1-MNA has been shown to possess anti-thrombotic activity, which is mediated by the cyclooxygenase-2 (COX-2)/prostacyclin (PGI2) pathway.

At a molecular level, the cationic nature of the pyridinium ring allows for electrostatic interactions with negatively charged biomolecules, such as DNA and certain proteins. Studies on related pyridinium salt derivatives have shown that they can bind to DNA, potentially through intercalation between base pairs or by binding to the minor groove. nih.gov The planar structure of the pyridinium ring can facilitate π-π stacking interactions with the aromatic bases of DNA. These interactions can be influenced by the substituents on the pyridinium ring.

Furthermore, as a metabolite in the NAD+ salvage pathway, 1-MNA is a substrate for the enzyme nicotinamide N-methyltransferase (NNMT). This interaction is a key step in nicotinamide metabolism and has implications for cellular energy homeostasis and signaling.

The anti-inflammatory effects of 1-MNA are associated with its ability to reduce the levels of pro-inflammatory cytokines like TNF-α. This suggests an interaction with cellular signaling pathways that regulate inflammation. In the context of neuroprotection, 1-MNA has been observed to reduce neuroinflammation and the expression of pro-inflammatory cytokines in the brain.

Antiviral Mechanism Research (for related compounds)

Research on nicotinamide and other pyridinium compounds has revealed potential antiviral activities through various mechanisms. While specific studies on the antiviral mechanism of 3-Carbamoyl-1-methylpyridinium iodide are limited, the activities of related compounds provide insights into potential modes of action.

One proposed antiviral mechanism of nicotinamide is its role as a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism. Viral infections can deplete cellular NAD+ levels, and replenishing these levels with nicotinamide may enhance the host's antiviral responses. nih.gov Specifically, some antiviral enzymes in the host cell, such as those in the PARP family, are NAD+-dependent. By boosting NAD+ levels, nicotinamide may support the activity of these antiviral enzymes and inhibit viral replication. researchgate.net

Nicotinamide has been reported to have activity against a range of viruses, including human immunodeficiency virus (HIV) and hepatitis B virus (HBV). researchgate.net In the context of coronaviruses, it has been suggested that nicotinamide's ability to inhibit PARP over-activation could be beneficial. nih.gov

The broader class of pyridinium compounds has also been investigated for antiviral properties. The mechanism of action for these compounds can be multifaceted and virus-specific. For some viruses, pyridinium derivatives may interfere with viral entry into host cells. For others, they may inhibit viral replication by targeting viral enzymes or interacting with viral genetic material. For instance, molecular docking studies have suggested that certain pyridine derivatives can bind to and inhibit the main protease (3CLpro) of SARS-CoV-2, an essential enzyme for viral replication. mdpi.com

The structure of the pyridinium compound, including the nature and position of substituents, plays a crucial role in determining its antiviral activity and specificity. An appropriate balance between hydrophobicity and hydrophilicity is often important for effective antiviral action. mdpi.com

Prodrug Design and Release Mechanisms of Active Pharmaceutical Ingredients

The prodrug approach is a valuable strategy for improving the physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs), including those based on the 3-Carbamoyl-1-methylpyridinium scaffold. A common objective in designing prodrugs of pyridinium compounds is to enhance their aqueous solubility, which can be a limiting factor for intravenous administration.

The release of the active drug from such a prodrug typically occurs in vivo through enzymatic hydrolysis. Serum esterases can cleave the ester bond in the acyloxyalkyl linker, initiating a cascade that leads to the release of the parent drug. The rate of this release can be modulated by altering the structure of the acyl group in the promoiety. For example, the presence of bulky groups near the ester bond can sterically hinder enzymatic access and slow down the rate of hydrolysis, leading to a more sustained release of the API.

The conversion of the prodrug to the active drug is often faster in human plasma compared to a simple aqueous buffer at physiological pH, confirming the role of serum enzymes in the activation process. nih.gov This enzymatic release mechanism allows for the targeted delivery of the active drug to the systemic circulation.

Another prodrug strategy for pyridinium compounds involves the use of a 1,4-dihydropyridine system. In this approach, the pyridinium drug is reduced to its corresponding 1,4-dihydropyridine derivative. This uncharged prodrug can more readily cross biological membranes, such as the blood-brain barrier. Once in the target tissue, the dihydropyridine (B1217469) can be oxidized back to the active pyridinium drug, effectively "locking" it in the target compartment. nih.gov This redox-based activation mechanism is particularly useful for delivering drugs to the central nervous system. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Carbamoyl-1-methylpyridinium iodide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via quaternization of 3-carbamoylpyridine with methyl iodide in a polar aprotic solvent (e.g., acetonitrile) under reflux. Optimization involves adjusting reaction time (typically 12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for pyridine derivative:methyl iodide). Post-synthesis purification via recrystallization from ethanol/water mixtures improves yield (70–85%) . Monitor reaction progress using TLC or HPLC to identify side products like unreacted starting materials or over-alkylated derivatives.

Q. How can the crystal structure of 3-Carbamoyl-1-methylpyridinium iodide be resolved using X-ray diffraction?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, ensuring hydrogen atoms are placed geometrically and displacement parameters are constrained. For charge density analysis, high-resolution data (≤ 0.8 Å) are critical. Address twinning or disorder using SHELXD for structure solution and Olex2 for visualization. Cross-validate with DFT-calculated bond lengths and angles to resolve ambiguities .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : 1H^1H-NMR (DMSO-d6_6 ) shows pyridinium protons as downfield singlets (δ 8.5–9.5 ppm). The methyl group appears as a singlet near δ 4.3 ppm.
  • IR : Confirm carbamoyl groups via N–H stretches (~3350 cm1^{-1}) and C=O stretches (~1680 cm1^{-1}).
  • Mass Spectrometry : ESI-MS in positive mode should display [M–I]+^+ as the base peak. Validate isotopic patterns for iodine (m/z +2) .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical (DFT) and experimental spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Perform solvent-phase DFT calculations (e.g., using Gaussian with PCM solvation models) to match experimental 1H^1H-NMR shifts. For IR, include anharmonic corrections in computational models. If crystal packing influences spectral properties (e.g., hydrogen bonding), compare solid-state IR with solution-phase data .

Q. What strategies mitigate challenges in reproducibility during scale-up synthesis?

  • Methodological Answer :

  • Control Moisture : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the carbamoyl group.
  • Purification : Employ column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH 9:1) followed by recrystallization.
  • Quality Control : Validate purity via 1H^1H-NMR integration and HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Document deviations in reaction conditions (e.g., stirring rate, cooling methods) to identify critical parameters .

Q. How can kinetic studies elucidate the reaction mechanism of 3-Carbamoyl-1-methylpyridinium iodide in nucleophilic substitution reactions?

  • Methodological Answer : Conduct pseudo-first-order kinetics under varying nucleophile concentrations (e.g., NaI, KSCN). Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation. For SN2 mechanisms, isotopic labeling (18O^{18}O-water) can track inversion of configuration. Analyze Eyring plots to distinguish between associative and dissociative pathways .

Q. What crystallographic challenges arise from iodide counterions, and how can they be resolved?

  • Methodological Answer : Iodide’s high electron density can cause absorption errors. Use multi-scan corrections (SADABS) during data collection. For disordered iodide ions, apply restraints (ISOR, DELU in SHELXL) to refine anisotropic displacement parameters. Pair with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···I hydrogen bonds) .

Data Analysis & Contradiction Management

Q. How should researchers statistically validate conflicting solubility data across different solvent systems?

  • Methodological Answer : Perform triplicate measurements using gravimetric analysis. Apply ANOVA to compare solubility in aprotic (DMSO, DMF) vs. protic (MeOH, H2_2O) solvents. Use Hansen solubility parameters to rationalize outliers. Report uncertainties (e.g., ±0.5 mg/mL) and temperature dependencies (van’t Hoff plots) .

Q. What computational tools are recommended for modeling the compound’s reactivity in biological systems?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) to predict binding affinities to enzymatic targets (e.g., acetylcholinesterase). Validate with in vitro assays (IC50_{50} measurements). Use QM/MM hybrid methods to study transition states in catalytic reactions .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1)
Reactant of Route 2
Reactant of Route 2
1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.